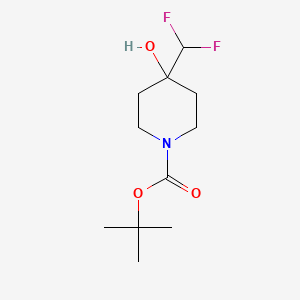

Tert-butyl 4-(difluoromethyl)-4-hydroxypiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(difluoromethyl)-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(15)14-6-4-11(16,5-7-14)8(12)13/h8,16H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTXQYSGMIAYBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl 4-(difluoromethyl)-4-hydroxypiperidine-1-carboxylate generally follows these key steps:

- Synthesis of 4-hydroxypiperidine intermediate : Reduction of 4-piperidone or its derivatives to introduce the hydroxyl group at the 4-position.

- Introduction of the difluoromethyl group : Functionalization at the 4-position, often via nucleophilic substitution or addition reactions.

- Protection of the piperidine nitrogen : Introduction of the tert-butoxycarbonyl protecting group (N-Boc) to stabilize the molecule and facilitate further reactions.

Detailed Stepwise Preparation

Synthesis of N-Boc-4-hydroxypiperidine

A well-documented method involves the following:

| Step | Reagents and Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1. 4-Piperidone synthesis | 4-piperidone hydrochloride hydrate, distilled water, liquid ammonia, toluene extraction, anhydrous magnesium sulfate drying | Conversion of hydrochloride salt to free base 4-piperidone | High purity product, suitable for next step |

| 2. Reduction to 4-hydroxypiperidine | Methanol, sodium borohydride, reflux 7-10 h, pH adjustment with dilute hydrochloric acid, dichloromethane extraction, drying | Sodium borohydride reduces the ketone to hydroxyl group | White crystalline solid obtained after crystallization with n-hexane |

| 3. N-Boc protection | Methanol, potassium carbonate, di-tert-butyl dicarbonate, reflux 6-8 h, filtration, concentration, crystallization with petroleum ether | Introduction of tert-butoxycarbonyl protecting group on nitrogen | Final white crystalline product with high purity and stability |

This method is noted for accessible raw materials, high yield, low cost, and industrial feasibility.

Introduction of Difluoromethyl Group

While direct literature on this compound is limited, analogous methods for introducing difluoromethyl groups on piperidine rings involve:

- Use of difluoromethylating reagents such as bromodifluoromethane or difluoromethyl sulfonyl derivatives.

- Nucleophilic substitution or addition at the 4-position hydroxyl or activated carbon center.

- Fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or related fluorinating agents.

A plausible approach is to start from N-Boc-4-hydroxypiperidine, convert the hydroxyl group into a leaving group (e.g., tosylate), followed by nucleophilic substitution with a difluoromethyl anion equivalent or difluoromethyl radical source under controlled conditions.

Alternative Route via Cyanomethyl Intermediate

An alternative intermediate, tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate, can be synthesized from N-Boc-4-piperidone and bromoacetonitrile using hexamethylphosphoric triamide as solvent at 20 °C for 2 hours. This intermediate can be further transformed into difluoromethyl derivatives via reduction and fluorination steps.

Reaction Conditions and Yields Summary

| Compound/Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 4-Piperidone | 4-piperidone hydrochloride hydrate, ammonia, toluene | Ambient, extraction, drying | High | Pure 4-piperidone for reduction |

| 4-Hydroxypiperidine | Sodium borohydride, methanol | 25-30 °C, reflux 7-10 h | High | White crystalline solid |

| N-Boc-4-hydroxypiperidine | Di-tert-butyl dicarbonate, potassium carbonate, methanol | 25-30 °C, reflux 6-8 h | High | Final protected intermediate |

| Cyanomethyl intermediate | Bromoacetonitrile, hexamethylphosphoric triamide | 20 °C, 2 h | 58% | Precursor for difluoromethylation |

Purification and Characterization

- Purification : Crystallization using solvents such as n-hexane or petroleum ether is effective for isolating pure intermediates and final products.

- Drying : Anhydrous magnesium sulfate is commonly used for drying organic phases.

- Filtration : Vacuum filtration is employed to separate solids after crystallization.

- Characterization : Nuclear magnetic resonance spectroscopy (NMR), including ^1H and ^13C NMR, high-resolution mass spectrometry (HRMS), and chromatographic techniques confirm the structure and purity.

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents | Conditions | Product | Yield/Notes |

|---|---|---|---|---|---|

| 1 | 4-Piperidone hydrochloride hydrate | Ammonia, toluene, MgSO4 | Extraction, drying | 4-Piperidone | High purity |

| 2 | 4-Piperidone | Sodium borohydride, methanol | 25-30 °C, reflux | 4-Hydroxypiperidine | Crystalline solid |

| 3 | 4-Hydroxypiperidine | Di-tert-butyl dicarbonate, K2CO3, methanol | Reflux 6-8 h | N-Boc-4-hydroxypiperidine | High purity, stable |

| 4 | N-Boc-4-hydroxypiperidine | Difluoromethylating agent (e.g., bromodifluoromethane) | TBD (nucleophilic substitution) | This compound | Requires optimization |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(difluoromethyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds.

Reduction: The difluoromethyl group can be reduced under specific conditions.

Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the difluoromethyl group can produce fluorinated hydrocarbons.

Scientific Research Applications

Tert-butyl 4-(difluoromethyl)-4-hydroxypiperidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

Materials Science: The unique structural features of this compound make it suitable for the development of advanced materials with specific properties.

Biological Studies: It can be used as a probe in biological studies to investigate the interactions of piperidine derivatives with biological targets.

Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(difluoromethyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the hydroxyl group can participate in hydrogen bonding interactions. These features can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Notes:

- *Calculated molecular weight based on formula C₁₂H₁₉F₂NO₃.

Structural and Functional Insights

Substituent Effects on Reactivity: The difluoromethyl group (CF₂H) introduces strong electron-withdrawing effects, stabilizing adjacent hydroxyl groups against oxidation compared to non-fluorinated analogs like tert-butyl 4-hydroxypiperidine-1-carboxylate . This contrasts with aminomethyl analogs (e.g., ), where basicity may lead to protonation under physiological conditions, altering solubility and target interactions. Aromatic substituents (e.g., 3,4-difluorophenyl ) enhance π-π stacking with aromatic residues in enzyme active sites, while aliphatic fluorinated groups (e.g., CF₂H) prioritize hydrophobic interactions and metabolic resistance .

Synthetic Accessibility: The target compound can likely be synthesized via Mitsunobu reactions (as in ) or nucleophilic substitutions, leveraging intermediates like tert-butyl 4-oxopiperidine-1-carboxylate . This contrasts with quinoline-substituted analogs (), which require coupling of preformed heterocycles.

Biological Activity: Fluorinated analogs (e.g., ) demonstrate potent antimicrobial and antiviral activities, suggesting the target compound may exhibit similar efficacy. For example, tert-butyl 4-(2,4-difluorophenoxy)piperidine-1-carboxylate inhibits Mycobacterium tuberculosis (MIC = 1.6 μg/mL) , while the difluoromethyl variant could offer improved pharmacokinetics due to reduced polarity.

Research Findings and Trends

- Metabolic Stability : Fluorination at the 4-position reduces oxidative metabolism, as seen in analogs like tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate, which shows prolonged half-life in vivo .

- Crystallographic Data: Piperidine derivatives with bulky substituents (e.g., quinoline ) often exhibit lower solubility, whereas difluoromethyl analogs balance lipophilicity and solubility for CNS penetration.

- SAR Studies : Replacement of hydroxyl groups with fluorine-containing moieties in piperidine scaffolds consistently improves target affinity and selectivity, as observed in influenza virus inhibitors .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Tert-butyl 4-(difluoromethyl)-4-hydroxypiperidine-1-carboxylate?

The synthesis typically involves multi-step reactions, such as the nucleophilic addition of difluoromethyl groups to piperidine precursors or functionalization of pre-existing piperidine scaffolds. Key steps include:

- Grignard reagent utilization : For introducing the difluoromethyl group, reactions with reagents like difluoromethylmagnesium bromide under anhydrous THF at 0–5°C ensure controlled addition .

- Temperature control : Maintaining low temperatures (-10°C to 25°C) minimizes side reactions like over-alkylation or decomposition .

- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) isolates the product with >95% purity. Monitoring via TLC (Rf = 0.3–0.5 in 3:7 EtOAc/hexane) is critical .

Q. How can researchers verify the purity and structural integrity of the compound?

Methodological approaches include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 1.45 ppm for tert-butyl, δ 4.8–5.2 ppm for hydroxyl protons). ¹⁹F NMR identifies difluoromethyl splitting patterns (e.g., J = 240 Hz for CF₂) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% by area normalization) .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺ = 304.1425) confirms molecular formula .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s reactivity under acidic or basic conditions?

Experimental strategies include:

- Hydrolysis studies : Treat the compound with 1M HCl (aqueous) or 1M NaOH (methanol/water) at 25–60°C. Monitor degradation via HPLC to identify products (e.g., piperidine diols or carboxylic acids) .

- Kinetic analysis : Use pseudo-first-order conditions to determine rate constants (k) for ester hydrolysis. pH-rate profiles reveal stability thresholds (e.g., t₁/₂ > 24 hrs at pH 7.4) .

- Mechanistic probes : Isotopic labeling (e.g., ¹⁸O in the ester group) or trapping intermediates (e.g., using NaBH₄ for carbonyl reduction) clarifies reaction pathways .

Q. How can contradictions in spectroscopic or biological activity data be resolved?

Approaches to address discrepancies:

- Cross-validation with computational models : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts or IR stretching frequencies for CF₂ and hydroxyl groups, aligning with experimental data .

- Dose-response assays : Replicate binding studies (e.g., radiolabeled ligand displacement) under standardized conditions (pH 7.4, 37°C) to confirm IC₅₀ values. Statistical tools (e.g., ANOVA) identify outliers .

- Crystallographic analysis : Single-crystal X-ray diffraction resolves stereochemical ambiguities (e.g., axial vs. equatorial hydroxyl orientation) .

Q. What strategies exist to elucidate structure-activity relationships (SAR) for this compound in drug discovery?

Methodological frameworks include:

- Substituent modification : Synthesize analogs with varied substituents (e.g., replacing difluoromethyl with trifluoromethyl or methyl groups) and compare bioactivity .

- Enzymatic assays : Test inhibitory activity against target enzymes (e.g., kinases, proteases) using fluorescence-based assays (e.g., FRET for protease inhibition) .

- Molecular docking : Align the compound’s 3D structure (from MM2 optimization) with protein active sites (e.g., PDB: 3QAK) to predict binding modes and affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.